molecular formula C6H3Br3O B12401297 2,4,6-Tribromophenol-3,5-D2

2,4,6-Tribromophenol-3,5-D2

Cat. No.: B12401297
M. Wt: 332.81 g/mol
InChI Key: BSWWXRFVMJHFBN-QDNHWIQGSA-N
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Description

2,4,6-Tribromophenol-3,5-D2 is a deuterated derivative of 2,4,6-Tribromophenol, where the hydrogen atoms at positions 3 and 5 are replaced by deuterium. This compound is a brominated phenol, commonly used in various industrial applications, including as a fungicide and in the preparation of flame retardants .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-Tribromophenol-3,5-D2 can be synthesized through the controlled bromination of phenol. The process involves the reaction of phenol with elemental bromine in the presence of a suitable solvent, such as glacial acetic acid . The deuteration at positions 3 and 5 can be achieved by using deuterated reagents during the bromination process .

Industrial Production Methods

Industrial production of 2,4,6-Tribromophenol typically involves the bromination of phenol using bromine water or bromine in glacial acetic acid. The reaction is carried out in a controlled environment to ensure the selective substitution of bromine atoms at the desired positions .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tribromophenol-3,5-D2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,4,6-Tribromophenol-3,5-D2 involves its interaction with cellular components, leading to oxidative stress and disruption of cellular processes. The compound can undergo oxidative degradation catalyzed by supported iron complexes, leading to the formation of reactive intermediates that can damage cellular structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Tribromophenol-3,5-D2 is unique due to the presence of deuterium atoms, which can influence its chemical properties and reactivity. The deuterium substitution can lead to differences in reaction kinetics and stability compared to its non-deuterated counterpart .

Properties

Molecular Formula

C6H3Br3O

Molecular Weight

332.81 g/mol

IUPAC Name

2,4,6-tribromo-3,5-dideuteriophenol

InChI

InChI=1S/C6H3Br3O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H/i1D,2D

InChI Key

BSWWXRFVMJHFBN-QDNHWIQGSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1Br)O)Br)[2H])Br

Canonical SMILES

C1=C(C=C(C(=C1Br)O)Br)Br

Origin of Product

United States

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